An In-depth Technical Guide to 5-Methyl-3-heptene: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 5-Methyl-3-heptene: Properties, Synthesis, and Analysis
Abstract
5-Methyl-3-heptene is an unsaturated aliphatic hydrocarbon notable for its branched structure and the presence of a double bond, which imparts significant reactivity. As a member of the octene family of isomers, it serves as a valuable molecular building block in synthetic organic chemistry. The strategic placement of a methyl group and a double bond within its seven-carbon chain allows for the stereoselective and regioselective introduction of functionalities, making it and similar branched alkenes precursors to more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-3-heptene, details established and potential synthetic routes, outlines robust analytical methodologies for its characterization, and discusses its reactivity and relevance for researchers in synthetic chemistry and drug development.
Introduction: The Structural Significance of Branched Alkenes
Alkenes are fundamental feedstocks in the chemical industry and pivotal intermediates in organic synthesis.[1] Their reactivity is dominated by the carbon-carbon π-bond, which readily undergoes addition reactions, allowing for the facile introduction of a wide array of functional groups.[2] While simple linear alkenes are ubiquitous, branched alkenes such as 5-methyl-3-heptene offer unique synthetic advantages. The presence of alkyl substituents influences the electronic properties and steric environment of the double bond, which can be exploited to control the outcome of chemical transformations.[3] For professionals in drug development, the synthesis of molecules with specific stereochemistry and branching is critical, as these features profoundly impact biological activity. Understanding the properties and synthesis of foundational structures like 5-methyl-3-heptene is therefore essential for the rational design of complex molecular targets.
Physicochemical Properties
5-Methyl-3-heptene exists as a mixture of (E)- and (Z)- stereoisomers. Its physical properties are characteristic of a volatile, nonpolar organic compound. It is a colorless to pale yellow liquid under standard conditions and exhibits low solubility in water, a consequence of its hydrocarbon nature.[4] A comprehensive summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 5-Methyl-3-heptene
| Property | Value | Source(s) |
| IUPAC Name | (E)-5-methylhept-3-ene / (Z)-5-methylhept-3-ene | [5] |
| Molecular Formula | C₈H₁₆ | [4] |
| Molecular Weight | 112.21 g/mol | [5] |
| CAS Number | 13172-91-3 (cis- and trans- mixture) | [5] |
| 53510-18-2 (isomer unspecified) | [4] | |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | ~112-115 °C | [4] |
| Density | ~0.71 g/mL | [4] |
| Water Solubility | Low (estimated at 12.35 mg/L @ 25 °C) | [4] |
| logP (Octanol/Water) | ~4.3 (estimated) | [4] |
| Flash Point | ~11.9 °C (estimated) | [4] |
| Refractive Index | ~1.40 | [4] |
Synthesis of 5-Methyl-3-heptene: Key Methodologies
The synthesis of specific alkene isomers requires careful consideration of reaction pathways to control the position and stereochemistry of the double bond. Two robust methods applicable to the synthesis of 5-methyl-3-heptene are detailed below: the hydrodeoxygenation of a ketone precursor and the classic Wittig olefination.
Synthesis via Catalytic Hydrodeoxygenation
A highly effective method for producing 5-methyl-3-heptene is the one-step hydrodeoxygenation of 5-methyl-3-heptanone. This process utilizes a bifunctional catalyst that facilitates both hydrogenation and dehydration steps in a single reaction vessel.[6]
Expertise & Causality: The choice of catalyst is critical for product selectivity. A catalyst like copper on an alumina support (Cu-Al₂O₃) provides both metal sites for the initial hydrogenation of the ketone to an alcohol (5-methyl-3-heptanol) and acidic sites on the alumina support for the subsequent dehydration to the alkene.[6] By tuning reaction conditions such as temperature and hydrogen pressure, the reaction can be directed to favor alkene production over further hydrogenation to the corresponding alkane (3-methylheptane). Platinum-based catalysts, being more active for hydrogenation, tend to yield the alkane as the major product.[6] This approach is advantageous due to its efficiency and the use of a readily available ketone starting material.
Caption: Hydrodeoxygenation pathway for 5-methyl-3-heptene synthesis.
Protocol 1: Catalytic Hydrodeoxygenation of 5-Methyl-3-heptanone
Objective: To synthesize 5-methyl-3-heptene with high selectivity using a bifunctional copper-alumina catalyst.
Materials:
-
5-methyl-3-heptanone
-
20 wt% Cu-Al₂O₃ catalyst
-
High-purity hydrogen gas (H₂)
-
Fixed-bed flow reactor system
-
Gas chromatograph with a flame ionization detector (GC-FID) for product analysis
Procedure:
-
Catalyst Preparation: Load a fixed-bed reactor with the 20 wt% Cu-Al₂O₃ catalyst.
-
System Purge: Purge the reactor system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Catalyst Reduction (Activation): Reduce the catalyst in situ by flowing hydrogen gas through the reactor at an elevated temperature (e.g., 300-400 °C) for several hours. This step ensures the copper is in its active metallic state.
-
Reaction Execution:
-
Product Collection: The reaction effluent, a mixture of products and unreacted starting material, is passed through a condenser and collected in a cold trap.
-
Analysis: Analyze the collected liquid product using GC-FID to determine the conversion of the ketone and the selectivity for 5-methyl-3-heptene and other products.
Trustworthiness: This protocol is self-validating through the analytical step. The GC analysis provides quantitative data on the reaction's success, allowing for optimization of temperature, flow rate, and H₂/ketone ratio to maximize the yield of the desired alkene.
Synthesis via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[7] It involves the reaction of an aldehyde or ketone with a phosphorus ylide. The choice of reactants allows for precise control over the final alkene structure. To synthesize 5-methyl-3-heptene, two disconnection approaches are possible, as illustrated below.
Caption: Two possible Wittig reaction routes to 5-methyl-3-heptene.
Expertise & Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides (where the carbon anion is adjacent to alkyl groups) typically react under kinetic control to favor the formation of (Z)-alkenes, especially under salt-free conditions.[8] Stabilized ylides (with adjacent electron-withdrawing groups) tend to favor the (E)-alkene. The ylides required for this synthesis are non-stabilized, suggesting a predisposition towards the (Z)-isomer.
Protocol 2: Representative Wittig Synthesis of 5-Methyl-3-heptene (Approach B)
Objective: To synthesize 5-methyl-3-heptene via the reaction of propanal with a sec-butyl phosphorus ylide.
Materials:
-
sec-Butyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Propanal
-
Nitrogen or Argon gas atmosphere and Schlenk line equipment
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked flask under an inert atmosphere, add sec-butyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
While stirring vigorously, add n-BuLi solution (1.05 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
-
Reaction with Aldehyde:
-
Maintain the ylide solution at 0 °C.
-
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the ylide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purify by column chromatography on silica gel using pentane as the eluent.
-
Trustworthiness: This protocol incorporates standard practices for air-sensitive reagents (n-BuLi) and includes monitoring (TLC) and purification (chromatography) steps. The separation of the nonpolar product from the highly polar triphenylphosphine oxide is a key validation of the procedure's effectiveness.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized 5-methyl-3-heptene. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for separating and identifying volatile compounds like alkene isomers. The gas chromatograph separates the (E)- and (Z)-isomers based on differences in their boiling points and interactions with the stationary phase, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.
Expertise & Causality: The choice of GC column is critical for separating geometric isomers. A long capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or Carbowax) is typically required to achieve baseline separation.[9] While (E)- and (Z)-isomers have identical masses and often produce very similar mass spectra, their different retention times on the GC provide definitive identification.[10]
Protocol 3: GC-MS Analysis of 5-Methyl-3-heptene Isomers
Objective: To separate, identify, and quantify the (E)- and (Z)-isomers of 5-methyl-3-heptene.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Selective Detector
-
Capillary Column: e.g., DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
High-purity helium carrier gas
-
Sample: 5-methyl-3-heptene dissolved in hexane (e.g., 100 ppm)
GC Parameters (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 150 °C
-
Hold: 5 minutes at 150 °C
-
-
MS Transfer Line Temp: 280 °C
MS Parameters (Representative):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-200 m/z
Data Analysis:
-
Identification: Identify the peaks for each isomer based on their retention times. The (Z)-isomer (cis) often has a slightly lower boiling point and may elute earlier than the (E)-isomer (trans).
-
Confirmation: Confirm identity by comparing the acquired mass spectrum against a reference library (e.g., NIST). The molecular ion (M⁺) peak should be observed at m/z = 112. Characteristic fragment ions for branched alkenes include losses of methyl (m/z 97), ethyl (m/z 83), and propyl (m/z 69) groups.[11] The base peak is often at m/z 55 or 41, corresponding to stable carbocation fragments.[5]
-
Quantification: Determine the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC).
Caption: A typical workflow for the GC-MS analysis of alkene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of unique carbon environments.
Expertise & Causality: For 5-methyl-3-heptene, the key diagnostic signals in the ¹H NMR spectrum are in the olefinic region (δ ≈ 5.0-5.8 ppm). The coupling constants (J-values) between the vinyl protons can help distinguish between the (E)- and (Z)-isomers. Typically, the trans coupling constant (~12-18 Hz) is significantly larger than the cis coupling constant (~6-12 Hz). In the ¹³C NMR spectrum, the chemical shifts of the allylic carbons are sensitive to the stereochemistry of the double bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-5-Methyl-3-heptene (Note: These are predicted values based on standard chemical shift increments. Actual values may vary.)
| Atom Type | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| C1-H₃ | 0.9 (t) | ~14 |
| C2-H₂ | 2.0 (quintet) | ~26 |
| C3-H | 5.4 (dt) | ~135 |
| C4-H | 5.3 (dd) | ~125 |
| C5-H | 1.9 (m) | ~39 |
| C6-H₂ | 1.4 (m) | ~29 |
| C7-H₃ | 0.85 (t) | ~12 |
| C5-CH₃ | 0.95 (d) | ~20 |
Chemical Reactivity and Applications
The reactivity of 5-methyl-3-heptene is centered on its carbon-carbon double bond, making it a substrate for a variety of important organic transformations.[12]
-
Electrophilic Addition: Reacts with hydrogen halides (H-X), water (in the presence of acid), and halogens (X₂) according to Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation intermediate.[1]
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) to yield 3-methylheptane.[2]
-
Oxidation: Can undergo oxidative cleavage with ozone (O₃) followed by a workup to yield aldehydes or ketones. It can also be converted to a diol using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄).
While 5-methyl-3-heptene itself may not be a final drug product, its structural motif is relevant. The synthesis of α-branched amines, which are prevalent in many pharmaceuticals, can be achieved from branched alkenes. The alkene can serve as a handle for introducing nitrogen-containing functional groups through reactions like hydroamination or multi-step sequences involving epoxidation and ring-opening.
Safety and Handling
5-Methyl-3-heptene is a highly flammable liquid and vapor .[5] It should be handled in a well-ventilated area, preferably a fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn. Store in a tightly sealed container in a cool, dry, and well-ventilated place designated for flammable liquids.
Conclusion
5-Methyl-3-heptene serves as an exemplary model for understanding the properties and synthetic utility of branched alkenes. Its physicochemical characteristics are well-defined, and it is accessible through robust synthetic methodologies like catalytic hydrodeoxygenation and the Wittig reaction. The analytical protocols detailed in this guide, particularly GC-MS, provide a reliable framework for its characterization and quality control. For researchers in the pharmaceutical and chemical industries, a thorough grasp of the synthesis and reactivity of such fundamental building blocks is indispensable for the development of novel and complex molecular entities.
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